2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride
Overview
Description
2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride is a biochemical compound with the molecular formula C10H19NO•HCl and a molecular weight of 205.73 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a methyl ether group and a 2-methyl-2-propenyl group . The presence of the hydrochloride indicates that it is a salt form of the compound .Scientific Research Applications
Synthesis and Molecular Structure
- The compound has been synthesized through a one-pot three-component reaction, indicating its potential for efficient production. This synthesis process also demonstrates its structural complexity and the possibility of forming hydrogen-bonded dimers in the crystal lattice (I. Khan et al., 2013).
Biological Properties
- There has been research on the antibacterial and antioxidant properties of compounds structurally similar to "2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride." Some derivatives show moderate antibacterial activity, while others exhibit high antioxidant activity (N. Gasparyan et al., 2011).
Cognitive Enhancement Potential
- Studies on similar compounds have revealed positive effects in rodent and primate models of cognitive enhancement. This suggests potential applications in the treatment of cognitive disorders (N. Lin et al., 1997).
Synthesis for Medical Applications
- The compound has been synthesized as part of the development of new drugs, like Roxatidine Acetate. This demonstrates its relevance in pharmaceutical synthesis (V. Tarpanov et al., 1999).
Metabolism Study in Cancer Treatment
- HM781-36B, a related compound, is under study for its behavior in treating advanced solid tumors, highlighting its significance in cancer research (Eunyoung Kim et al., 2013).
Properties
IUPAC Name |
4-(2-methylprop-2-enoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)7-12-8-10-3-5-11-6-4-10;/h10-11H,1,3-8H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLGBKOGVRFBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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